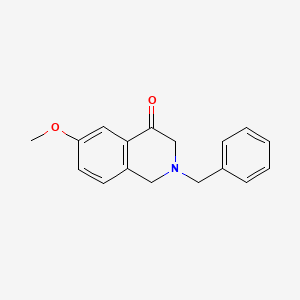
2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. They are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinolines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound, known for its aromatic properties and biological activities.
Quinoline: A structurally related compound with similar chemical properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity and biological activities.
Uniqueness
2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its methoxy and benzyl groups may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Activité Biologique
2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its effects on vasodilation, anti-inflammatory activity, and potential applications in cancer treatment.
The molecular formula of this compound is C17H17NO, with a molecular weight of 267.33 g/mol. The compound features a methoxy group and a benzyl substituent that contribute to its biological activity.
Vasodilatory Effects
Research has demonstrated that this compound exhibits significant vasodilatory effects. In studies involving rat mesenteric arteries, the compound induced relaxation in a concentration-dependent manner when pre-contracted with agents such as KCl and phenylephrine. Importantly, this vasodilation was unaffected by endothelium denudation, suggesting a direct action on vascular smooth muscle cells rather than through endothelial pathways .
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation. This activity positions it as a candidate for further investigation in the treatment of inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer properties of isoquinoline derivatives, including this compound. Research indicates that similar compounds can induce apoptosis in cancer cells by activating mitochondrial pathways and inhibiting anti-apoptotic proteins like Bcl-2 . These findings suggest that this compound may possess similar mechanisms worthy of exploration.
Study on Vasodilation
A study conducted by researchers evaluated the vasodilatory effects of this compound using isolated rat arteries. The results indicated that the compound effectively relaxed arterial rings pre-contracted with various agents, confirming its potential utility in managing vascular conditions .
Anticancer Research
A related investigation focused on the cytotoxic effects of isoquinoline derivatives on various cancer cell lines. The study revealed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. While specific data on this compound is limited, its structural similarities to other active isoquinolines suggest it may exhibit comparable properties .
Data Summary Table
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
2-benzyl-6-methoxy-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C17H17NO2/c1-20-15-8-7-14-11-18(12-17(19)16(14)9-15)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
Clé InChI |
ZUOSCLCJRZSNAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CN(CC2=O)CC3=CC=CC=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















